![molecular formula C8H5F11O2 B3040812 [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide CAS No. 243128-42-9](/img/structure/B3040812.png)
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
Overview
Description
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide (CAS 243128-42-9) is a fluorinated epoxy compound with the molecular formula C₈H₅F₁₁O₂ and a molecular weight of 342.107 g/mol . Key properties include:
- Density: 1.563 g/mL at 25°C
- Boiling Point: 127–128°C
- Flash Point: 128°F (53.3°C)
- Structure: Features an epoxide group attached to a highly fluorinated propyl chain with a heptafluoropropoxy substituent.
This compound is likely used as an intermediate in fluoropolymer synthesis or specialty coatings due to its reactive epoxide group and fluorinated backbone, which imparts chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the epoxide ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield perfluorinated acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
Environmental Testing
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is utilized as a standard for identifying novel perfluoroalkyl ether carboxylic acids and sulfonic acids in natural waters. Accurate mass time-of-flight mass spectrometry is employed for this purpose, facilitating the detection of these compounds in environmental samples .
Fluoropolymer Industry
This compound serves as an alternative to perfluorooctanoic acid (PFOA) in the fluoropolymer industry. Its properties allow it to be incorporated into various fluoropolymer formulations, which are widely used due to their chemical resistance and thermal stability. The compound's high bioaccumulation potential raises concerns regarding its environmental impact and human exposure .
Material Science
In material science, this compound is investigated for its potential to enhance the properties of coatings and adhesives. Its fluorinated structure contributes to low surface energy characteristics, making it valuable for applications requiring non-stick or water-repellent surfaces .
Case Studies
Mechanism of Action
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with other molecules. This reactivity allows it to participate in various chemical reactions, including those that modify biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HFPO-DA (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid)
- CAS No.: 13252-13-6
- Molecular Formula : C₆HF₁₁O₃
- Molecular Weight : 330.05 g/mol
- Key Differences: Replaces the epoxide group with a carboxylic acid, increasing polarity and environmental mobility. Applications: Surfactant and polymerization aid in fluoropolymer production (e.g., GenX technology) . Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to persistence, mobility, and toxicity (PMT) properties .
HFPO-DAF (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride)
- CAS No.: 2062-98-8
- Molecular Formula : C₆F₁₁O₂
- Molecular Weight : 312.05 g/mol
- Key Differences :
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
- Molecular Formula : C₇H₅F₇O₂
- Molecular Weight : 290.10 g/mol
- Key Differences: Substitutes heptafluoropropoxy with trifluoromethoxy, reducing fluorine content and molecular weight.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl methacrylate
- CAS No.: 30862-04-5
- Molecular Formula : C₁₀H₇F₁₁O₃
- Molecular Weight : 384.14 g/mol
- Key Differences: Methacrylate group enables polymerization into fluorinated resins or coatings.
Data Table: Comparative Analysis
Research Findings and Environmental Considerations
Environmental Persistence and Toxicity
- HFPO-DA : Detected globally in surface water and human plasma, with evidence of bioaccumulation and hepatotoxicity . Classified as PMT/vPvM (persistent, mobile, toxic/very persistent and very mobile) .
- This compound: Limited ecotoxicological data available.
Regulatory Trends
Biological Activity
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a broader class of substances known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment and potential health impacts. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and empirical data.
- Molecular Formula : C6H11F11O3
- Molecular Weight : 330.05 g/mol
- CAS Number : 13252-13-6
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its toxicity, bioaccumulation potential, and effects on different biological systems.
Toxicity Studies
Research indicates that PFAS compounds, including this compound, exhibit various toxicological effects. A notable study highlighted the association between PFAS exposure and adverse health outcomes such as thyroid disease and immune response alterations in children .
Table 1: Summary of Toxicity Findings
Study | Organism | Observed Effects |
---|---|---|
EFSA Report (2012) | Human | Thyroid disease, chronic kidney disease |
Faroe Islands Study | Children | Lower antibody responses to vaccinations |
OSPAR Report (2021) | Aquatic organisms | Bioaccumulation potential |
Bioaccumulation Potential
Bioaccumulation studies have shown that PFAS can accumulate in various organisms, leading to potential ecological risks. The European Food Safety Authority (EFSA) noted that dietary intake remains below tolerable daily intake levels for most populations; however, specific concerns arise for vulnerable groups such as infants .
Case Studies
- Aquatic Ecosystems : A study conducted on freshwater clams and fish indicated significant bioaccumulation of PFAS compounds in these organisms. The findings suggested that certain species exhibited higher concentrations of these substances compared to others .
- Human Health Studies : Research from the Faroe Islands demonstrated a correlation between PFAS exposure and reduced immune function in children. This study emphasized the need for further investigation into the long-term effects of PFAS on human health .
Regulatory Status
Due to their persistent nature and potential health risks, regulatory bodies have begun to scrutinize PFAS compounds closely. The Stockholm Convention has classified several PFAS as hazardous substances, leading to restrictions on their use and emissions in various jurisdictions .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide?
- Methodological Answer : Synthesis typically involves fluoropolymer precursor reactions, such as the oligomerization of hexafluoropropylene oxide (HFPO) followed by epoxidation. Key intermediates like HFPO-DAF (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride) are generated via fluorination steps under anhydrous conditions . Reaction optimization requires strict control of temperature (-20°C to 50°C) and inert gas environments to prevent hydrolysis. Purification via fractional distillation or preparative chromatography is critical due to the compound’s high reactivity .
Q. How can researchers accurately detect and quantify this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization is the gold standard. Isotope dilution using ¹³C-labeled internal standards (e.g., M3HFPO-DA) improves accuracy for trace-level detection in water or biological matrices . Sample preparation should include solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate the anionic form of related PFAS derivatives .
Q. What are the key physicochemical properties influencing the environmental persistence of this compound?
- Methodological Answer : High water solubility (≥1 g/L at 20°C) and low adsorption coefficients (log Koc < 2) facilitate mobility in aquatic systems. The ether-oxygen linkage in its structure increases resistance to thermal and chemical degradation compared to linear PFAS . Stability studies under varying pH (4–9) and UV exposure can predict environmental half-lives .
Advanced Research Questions
Q. What molecular mechanisms underlie the toxicity of this compound in mammalian models?
- Methodological Answer : In vitro assays using human hepatocyte (HepG2) or kidney (HEK293) cell lines reveal mitochondrial dysfunction via inhibition of fatty acid β-oxidation. Advanced omics approaches (transcriptomics/proteomics) identify PPARα-mediated pathways as critical targets . Chronic in vivo studies in rodents (e.g., Sprague-Dawley rats) at doses ≥10 mg/kg/day show hepatic hypertrophy and renal tubular hyperplasia, requiring histopathological validation .
Q. How do environmental factors influence the degradation kinetics of this compound in aqueous systems?
- Methodological Answer : Hydrolysis rates depend on pH: under alkaline conditions (pH > 10), epoxide ring-opening dominates, forming diol derivatives. Advanced oxidation processes (AOPs) using UV/persulfate achieve >90% degradation within 6 hours, with LC-QTOF-MS identifying transient intermediates like HFPO trimer acid . Comparative studies in freshwater vs. brackish systems reveal salinity-dependent half-life variations (t1/2 = 15–120 days) .
Q. What experimental strategies resolve contradictions in reported bioaccumulation potentials across ecosystems?
- Methodological Answer : Field-vs-lab discrepancies arise from matrix effects (e.g., organic carbon content). Dual-isotope tracing (¹⁴C/¹⁹F) in mesocosm studies quantifies trophic transfer efficiencies in aquatic food webs. Bioconcentration factors (BCFs) should be normalized to lipid content and compared across species (e.g., zebrafish vs. Daphnia magna) .
Q. How can researchers differentiate between abiotic vs. biotic degradation pathways for this compound?
- Methodological Answer : Sterilized controls (autoclaving/NaN3 treatment) isolate abiotic pathways. Metagenomic analysis of microbial consortia from contaminated sites identifies PFAS-degrading operons (e.g., defluorinase genes). Stable isotope probing (SIP) with ¹³C-labeled substrates tracks incorporation into microbial biomass .
Properties
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]oxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(6(12,13)14,1-3-2-20-3)21-8(18,19)5(10,11)7(15,16)17/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFZPWRCMEYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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